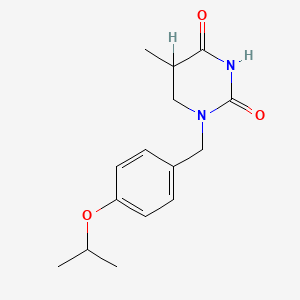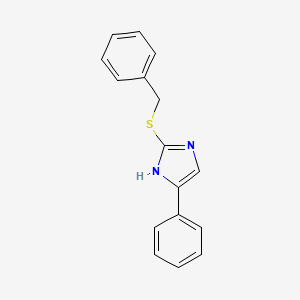
Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate is a complex chemical compound with a unique structure that combines ammonium, sulfate, and phosphinofluoridate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate involves multiple steps. The initial step typically includes the reaction of (2-hydroxyethyl)dimethylphenylammonium with methyl sulfate under controlled conditions to form the intermediate compound. This intermediate is then reacted with methylphosphinofluoridate to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipalmitoylethyl hydroxyethylmonium methosulfate: A cationic surfactant with similar structural features.
Hexadecanoic acid, diester with N,N,N-tris (2-hydroxyethyl)methanaminium methyl sulfate: Another compound with related functional groups.
Uniqueness
Ammonium, (2-hydroxyethyl)dimethylphenyl-, methyl sulfate, ester with methylphosphinofluoridate is unique due to its specific combination of ammonium, sulfate, and phosphinofluoridate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
19447-71-3 |
|---|---|
Molekularformel |
C12H21FNO6PS |
Molekulargewicht |
357.34 g/mol |
IUPAC-Name |
2-[fluoro(methyl)phosphoryl]oxyethyl-dimethyl-phenylazanium;methyl sulfate |
InChI |
InChI=1S/C11H18FNO2P.CH4O4S/c1-13(2,9-10-15-16(3,12)14)11-7-5-4-6-8-11;1-5-6(2,3)4/h4-8H,9-10H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
IBJQTWGMSVQGLM-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCOP(=O)(C)F)C1=CC=CC=C1.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)



![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
